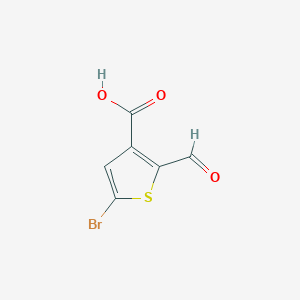

5-Bromo-2-formylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBAFVKLYDTWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397285-28-7 | |

| Record name | 5-bromo-2-formylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactivity of formyl and carboxylic acid groups in bromothiophenes

An In-Depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups in Bromothiophenes

Abstract

Bromothiophenes functionalized with formyl and carboxylic acid groups are cornerstone building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and electronic materials. The inherent reactivity of the thiophene ring, modulated by the electronic effects of the bromine, formyl, and carboxyl substituents, presents both unique synthetic opportunities and significant chemoselectivity challenges. This guide provides a comprehensive analysis of the reactivity of these functional groups, offering field-proven insights into reaction mechanisms, strategic experimental design, and detailed protocols for key transformations. We will explore the delicate balance between the reactivity of the C-Br bond, a versatile handle for cross-coupling and lithiation, and the transformations of the oxygen-containing functional groups, providing a logical framework for researchers to navigate the synthesis of highly functionalized thiophene derivatives.

Introduction: The Strategic Importance of Functionalized Bromothiophenes

Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for phenyl rings. The introduction of bromine atoms, alongside formyl (aldehyde) and carboxylic acid groups, creates a trifecta of functionality. The bromo-substituent serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[1][2] The formyl and carboxylic acid groups are not only valuable for their own rich chemistry but also act as directing groups and electronic modulators of the thiophene ring.

Understanding the interplay of these groups is paramount for achieving high-yield, selective syntheses. This guide will dissect the reactivity profiles of the formyl and carboxylic acid moieties in the context of a brominated thiophene ring, addressing the critical question: How can one functional group be selectively manipulated in the presence of the others?

Core Reactivity Principles: An Electronic and Steric Overview

The reactivity of a substituted bromothiophene is governed by the position of its substituents (e.g., 2-, 3-, 4-, or 5-position) and their inherent electronic nature.

-

Thiophene Ring: The sulfur atom can donate lone-pair electrons into the π-system, making the ring electron-rich and susceptible to electrophilic substitution, primarily at the 2- and 5-positions.

-

Bromo Group (-Br): Inductively, bromine is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, it can donate lone-pair electrons via resonance. Crucially, it provides a handle for organometallic chemistry.

-

Formyl Group (-CHO): This is a strongly electron-withdrawing group through both induction and resonance, deactivating the ring towards electrophilic substitution. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.

-

Carboxylic Acid Group (-COOH): Similar to the formyl group, it is electron-withdrawing. The acidic proton (pKa ≈ 3-4) is the most reactive site in the presence of bases, and the carbonyl carbon is susceptible to nucleophilic acyl substitution.[3]

This complex electronic interplay dictates the chemoselectivity of any given reaction. For instance, the presence of a formyl group ortho to a bromine can facilitate Suzuki cross-coupling reactions.[4]

Navigating the Chemistry of the Formyl Group

The aldehyde functionality in bromoformylthiophenes is a versatile synthetic intermediate. Its electrophilic carbon is a prime target for nucleophiles.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[5][6] This reaction is highly chemoselective, leaving the C-Br bond and the thiophene ring intact under typical conditions.

The stereochemical outcome of the Wittig reaction depends on the stability of the ylide used.[5]

-

Stabilized Ylides (e.g., those with adjacent ester or ketone groups) generally yield (E)-alkenes.

-

Unstabilized Ylides (e.g., those with adjacent alkyl groups) typically favor the formation of (Z)-alkenes.[6]

Experimental Protocol: Wittig Olefination of 5-Bromothiophene-2-carbaldehyde

Objective: To synthesize (E)-ethyl 3-(5-bromothiophen-2-yl)acrylate.

Materials:

-

Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

-

5-Bromothiophene-2-carbaldehyde

-

Anhydrous Toluene

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Add anhydrous toluene to achieve a concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (E)-alkene and separate it from the triphenylphosphine oxide byproduct.

Reductive Amination

Reductive amination is a robust method to convert the formyl group into an amine. This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). The C-Br bond is stable under these conditions.

Oxidation and Reduction

-

Oxidation: The formyl group can be readily oxidized to the corresponding carboxylic acid. A common and effective method is the Jones oxidation (chromium trioxide in aqueous sulfuric acid and acetone), typically performed at low temperatures to control the reaction's exothermicity.[7]

-

Reduction: The formyl group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is highly selective and does not affect the C-Br bond or a carboxylic acid group if present.

Harnessing the Reactivity of the Carboxylic Acid Group

The carboxylic acid group offers a different set of synthetic possibilities, primarily centered around nucleophilic acyl substitution and reactions involving its acidic proton.

Fischer Esterification

Esterification is one of the most common transformations of carboxylic acids. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[8][9] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent, and/or water is removed as it is formed.[9][10]

Experimental Protocol: Fischer Esterification of 5-Bromothiophene-2-carboxylic acid

Objective: To synthesize methyl 5-bromothiophene-2-carboxylate.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension.

-

Attach a condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify by flash chromatography or recrystallization if necessary.

Amide Bond Formation

Direct conversion of a carboxylic acid to an amide by reaction with an amine is difficult and requires high temperatures. The standard, more efficient method involves first activating the carboxylic acid. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form an activated intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions.[11]

The Bromo-Substituent: The Gateway to Molecular Complexity

While the formyl and carboxylic acid groups undergo their characteristic reactions, the bromine atom is the key for extending the carbon skeleton through cross-coupling chemistry. The challenge lies in performing these reactions without interfering with the other functional groups.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling the bromothiophene with an organoboron compound (e.g., a boronic acid or ester).[1][2] This reaction generally displays high functional group tolerance.[12]

-

Formyl Group Tolerance: Aldehydes are generally stable under Suzuki conditions. In fact, an ortho-formyl group can activate the C-Br bond, facilitating the reaction.[4]

-

Carboxylic Acid Tolerance: Carboxylic acids can be problematic due to their acidic proton, which can interfere with the basic conditions required for the reaction. While some Suzuki couplings on bromothiophenecarboxylic acids are successful, it is often prudent to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction.[7][13]

| Catalyst System Component | Role in Suzuki Coupling | Field-Proven Insight |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of catalyst is crucial. For electron-deficient bromothiophenes (e.g., those with a -CHO group), a more electron-rich and bulky ligand may be required to facilitate oxidative addition. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid. K₃PO₄ is a versatile and commonly used base for these couplings.[1] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.[2] |

Lithiation and Metal-Halogen Exchange

The bromine atom can be swapped for a lithium atom using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[14] This generates a potent thienyllithium nucleophile, which can then react with a wide range of electrophiles.[14][15]

Critical Consideration: This method is not compatible with unprotected formyl or carboxylic acid groups.

-

The acidic proton of a carboxylic acid will be immediately deprotonated by the n-BuLi.

-

The electrophilic carbonyl of a formyl group will be attacked by the n-BuLi.

Therefore, if a synthetic route requires lithiation of the C-Br bond, any formyl or carboxylic acid groups must be protected .[13]

Strategic Chemoselectivity and Protecting Groups

Achieving the desired transformation on a multi-functionalized molecule is the essence of synthetic strategy. The key is to exploit the differential reactivity of the functional groups or to temporarily mask a group's reactivity using a protecting group.[13][16]

A Logic-Based Approach to Synthesis

The choice of synthetic sequence is critical. A workflow can help guide this decision-making process.

Caption: Decision workflow for functionalizing bromothiophenes.

Common Protecting Group Strategies

-

Protecting Formyl Groups: Aldehydes are most commonly protected as acetals (e.g., by reacting with ethylene glycol under acidic conditions). Acetals are stable to strong bases, organometallic reagents, and hydrides but are easily removed with aqueous acid.[13]

-

Protecting Carboxylic Acids: Carboxylic acids are typically protected as esters (e.g., methyl, ethyl, or tert-butyl esters).[17] Esters are stable to a wide range of conditions but can be cleaved by hydrolysis under acidic or basic conditions. The choice of ester is important; tert-butyl esters, for example, can be cleaved under milder acidic conditions than methyl esters.

Conclusion and Future Outlook

The chemistry of bromothiophenes bearing formyl and carboxylic acid groups is a rich and nuanced field. A deep understanding of the electronic properties of the substituted thiophene ring, coupled with a strategic approach to chemoselectivity, empowers chemists to unlock the full synthetic potential of these versatile building blocks. By carefully selecting reaction conditions, employing orthogonal protecting group strategies, and leveraging the unique reactivity of each functional moiety, researchers can efficiently construct complex molecular architectures. The principles and protocols outlined in this guide serve as a foundational framework for the rational design and execution of syntheses in drug discovery and materials science, paving the way for the next generation of innovative thiophene-based compounds.

References

- Benchchem. Application Notes and Protocols for the Lithiation of 3-Bromothiophene.

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). ACS Publications. Available at: [Link]

-

“Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. Available at: [Link]

-

Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). PMC. Available at: [Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025). Beilstein Archives. Available at: [Link]

- Process for preparing thiophene and its derivatives. Google Patents.

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). PMC. Available at: [Link]

-

Scheme 1: The synthetic routes to 3-hydroxy-substituted TT derivatives. ResearchGate. Available at: [Link]

-

Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. Available at: [Link]

- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene.

-

Protecting group. Wikipedia. Available at: [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). MDPI. Available at: [Link]

- Chapter 6 Carboxyl Protecting Groups.

-

Protecting Groups. IIT. Available at: [Link]

-

Protecting Groups. Organic Synthesis. Available at: [Link]

-

Which reagent will provide a clean lithiation reaction of 4-(thiophen-2-yl)aniline? ResearchGate. Available at: [Link]

-

Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate. Available at: [Link]

-

Protecting Groups for Carboxylic acid. (2020). YouTube. Available at: [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]

-

Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene? ResearchGate. Available at: [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). PMC. Available at: [Link]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (2021). ChemRxiv. Available at: [Link]

-

Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Available at: [Link]

-

Reactivity of Carboxylic Acid Derivatives. University of Calgary. Available at: [Link]

-

Wittig Reaction. Dalal Institute. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

- Benchchem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name.

-

Wittig Reaction - Common Conditions. Available at: [Link]

-

Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. (2025). ResearchGate. Available at: [Link]

-

Protecting Groups. Available at: [Link]

-

Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. Available at: [Link]

-

Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. (2011). PMC. Available at: [Link]

-

The Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. Available at: [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Available at: [Link]

-

Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy. (2014). YouTube. Available at: [Link]

-

Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... (2025). PMC. Available at: [Link]

-

The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. Available at: [Link]

-

REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. (2017). Available at: [Link]

-

11.4: The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Available at: [Link]

-

Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene: Synthetic Communications. (2009). Taylor & Francis. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]

-

Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. ResearchGate. Available at: [Link]

-

21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Available at: [Link]

-

How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Available at: [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies | MDPI [mdpi.com]

- 3. ijesm.co.in [ijesm.co.in]

- 4. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chem.iitb.ac.in [chem.iitb.ac.in]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-formylthiophene-3-carboxylic Acid in Pharmacophore Construction

Executive Summary: The Tri-Functional Advantage

In modern medicinal chemistry, the demand for "privileged scaffolds" that allow for rapid diversification is paramount. 5-Bromo-2-formylthiophene-3-carboxylic acid represents a high-value molecular architect due to its unique tri-functional substitution pattern . Unlike simple thiophenes, this molecule possesses three distinct reactive handles—an electrophilic aldehyde, a nucleophilic/acidic carboxylate, and a halogenated position for cross-coupling—arranged in a specific geometry that facilitates the construction of fused bicyclic heterocycles.

This guide details the strategic application of this scaffold in developing thieno[2,3-d]pyrimidines (bioisosteres of quinazoline kinase inhibitors) and thieno[2,3-d]pyridazines , providing validated protocols for their synthesis and functionalization.

Molecular Architecture & Reactivity Profile

The utility of this compound lies in its orthogonality. Each functional group can be addressed selectively without interfering with the others, allowing for a "build-couple-pair" strategy.

The Reactivity Map

-

Position 2 (Formyl Group -CHO): A hard electrophile susceptible to condensation with amines, hydrazines, and active methylene compounds. It serves as the "lock" for ring closure.

-

Position 3 (Carboxylic Acid -COOH): Provides the necessary atom economy for cyclodehydration reactions. It can be converted to amides, esters, or acyl chlorides to modulate reactivity.

-

Position 5 (Bromine -Br): A soft electrophile positioned distally from the cyclization center. It remains inert during mild condensation reactions, preserving a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization of Chemical Logic

Figure 1: Orthogonal reactivity map of the scaffold showing divergent synthetic pathways.

Primary Application: Synthesis of Fused Heterocycles[2]

The most critical application of this scaffold is the synthesis of thieno[2,3-d]pyrimidines . These structures are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PI3K [1, 5].

Pathway A: Thieno[2,3-d]pyrimidine Construction

The reaction of the 2-formyl-3-acid core with amidines or urea equivalents yields the pyrimidinone core.

-

Mechanism: Condensation of the amine (from amidine) with the aldehyde forms an imine intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen on the activated carboxylic acid (or ester), resulting in cyclization.

-

Therapeutic Relevance: This core mimics the adenine ring of ATP, allowing it to bind into the kinase hinge region.

Pathway B: Thieno[2,3-d]pyridazine Construction

Reaction with hydrazine hydrate yields thieno[2,3-d]pyridazin-1(2H)-ones.

-

Mechanism: The hydrazine acts as a binucleophile, condensing with the aldehyde and the acid simultaneously.

-

Therapeutic Relevance: These derivatives have shown significant efficacy as PARP inhibitors and antimicrobial agents [1, 2].

Experimental Protocols

The following protocols are designed for reproducibility and scalability. All reactions involving palladium should be performed under an inert atmosphere (Argon/Nitrogen).

Protocol 1: Cyclization to 5-Bromo-thieno[2,3-d]pyridazin-1(2H)-one

Objective: Convert the open-chain scaffold into a bicyclic core.

-

Reagents:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 3.0 eq)

-

Ethanol (Absolute, 10 mL/g of substrate)

-

Glacial Acetic Acid (Catalytic, 0.1 eq)

-

-

Procedure:

-

Step 1: Dissolve the thiophene precursor in absolute ethanol in a round-bottom flask.

-

Step 2: Add hydrazine hydrate dropwise at room temperature. A transient color change (yellowing) indicates imine formation.

-

Step 3: Add catalytic acetic acid and heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Step 4: Upon completion, cool the reaction to 0°C. The product usually precipitates as a solid.

-

Step 5: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (1x).

-

Step 6: Dry under vacuum.[1]

-

Validation Criteria:

-

1H NMR (DMSO-d6): Disappearance of the aldehyde proton (~10 ppm). Appearance of the pyridazine singlets (~8.5 ppm).

-

Yield Target: >85%.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-position to establish SAR (Structure-Activity Relationship).

-

Reagents:

-

5-Bromo-thieno-fused intermediate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for resistance to poisoning by sulfur.

-

K2CO3 (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (degassed)

-

-

Procedure:

-

Step 1: Charge a microwave vial or pressure tube with the bromo-intermediate, boronic acid, and Pd catalyst.

-

Step 2: Evacuate and backfill with Argon (3 cycles).

-

Step 3: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

-

Step 4: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–12 hours.

-

Step 5: Filter through a Celite pad, dilute with EtOAc, and wash with water/brine.

-

Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Data Summary Table: Typical Yields for 5-Substitution

| Aryl Boronic Acid (R-B(OH)2) | Electronic Nature | Catalyst System | Yield (%) |

| Phenylboronic acid | Neutral | Pd(PPh3)4 / Na2CO3 | 82% |

| 4-Methoxyphenylboronic acid | Electron Rich | Pd(dppf)Cl2 / K2CO3 | 88% |

| 4-Fluorophenylboronic acid | Electron Poor | Pd(dppf)Cl2 / CsF | 75% |

| 3-Pyridylboronic acid | Heterocyclic | Pd2(dba)3 / XPhos | 65% |

Strategic Workflow: From Scaffold to Lead Candidate[4][5][6]

The following diagram illustrates the logical flow of a medicinal chemistry campaign utilizing this scaffold to target a generic Kinase (e.g., VEGFR-2).

Figure 2: Step-wise progression from raw scaffold to bioactive lead candidate.

Case Study Insight: VEGFR-2 Inhibition

In the development of VEGFR-2 inhibitors, the 5-position (derived from the bromine) is often substituted with a lipophilic aryl group (e.g., 4-chlorophenyl) to occupy the hydrophobic pocket adjacent to the ATP binding site. The 4-position (pyrimidine ring) is substituted with an aniline to form hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2) [2, 4].

The this compound scaffold is superior to simple thiophenes here because it pre-installs the carbonyl/formyl geometry required for the pyrimidine ring formation before the expensive metal-catalyzed coupling steps, reducing the risk of catalyst poisoning by free amines later in the sequence.

References

-

Vertex AI Search. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from 2

-

SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from 3

-

BenchChem. (2025).[4] 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from 4[4]

-

National Institutes of Health (NIH). (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Retrieved from 5

-

PubMed. (2021).[6] Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Retrieved from 7

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Regiocontrolled Synthesis of Trisubstituted Thiophenes: A Technical Guide

Topic: Synthesis Pathways for Trisubstituted Thiophenes Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Trisubstituted thiophenes are privileged scaffolds in medicinal chemistry (e.g., bioisosteres for phenyl rings) and materials science (e.g., conducting polymers).[1] However, their synthesis presents a distinct regiochemical challenge: unlike benzene, the thiophene ring is electronically asymmetric. The electron-rich

This guide delineates three authoritative pathways to access specific trisubstituted isomers:

-

Sequential Cross-Coupling (Top-Down): Exploiting intrinsic electronic bias for programmable assembly.

-

The Gewald Reaction (De Novo): The gold standard for 2-amino-3-carbonyl-substituted scaffolds.

-

Halogen Dance (Rearrangement): Accessing thermodynamically stable "hard-to-reach" substitution patterns.

Part 1: The Regioselectivity Challenge

The core difficulty in synthesizing trisubstituted thiophenes is distinguishing between the three available positions when starting from a monosubstituted precursor, or controlling the order of addition on a polysubstituted core.

Electronic Reactivity Hierarchy

- -Positions (C2/C5): Highly nucleophilic; primary sites for electrophilic aromatic substitution (EAS) and lithiation.

-

-Positions (C3/C4): Less reactive; usually require blocking of

Decision Matrix:

-

Target: 2,3,5-Trisubstituted (All Aryl/Alkyl)

Sequential Suzuki-Miyaura . -

Target: 2-Amino-3-EWG-4/5-Substituted

Gewald Cyclization . -

Target: 3,4-Disubstituted (with C2 functionalization)

Halogen Dance / Lithiation .

Part 2: Sequential Functionalization (The "Top-Down" Approach)

The most reliable method for synthesizing asymmetric 2,3,5-triarylthiophenes is the site-selective cross-coupling of polyhalogenated thiophenes. This method relies on the oxidative addition rates of Pd(0) into C-X bonds, which follow the order: I > Br >> Cl and C2/C5 > C3/C4 .

Mechanism: Site-Selective Suzuki-Miyaura Coupling

When starting with 2,3,5-tribromothiophene , the C5 position is the most electron-deficient and sterically accessible, reacting first. The C2 position reacts second, and the sterically crowded C3 position reacts last.

-

Step 1 (C5): Kinetic control at room temperature.

-

Step 2 (C2): Requires slight heating.

-

Step 3 (C3): Requires forcing conditions (high temp, specialized ligands like S-Phos or X-Phos).

Critical Protocol: Site-Selective Monocoupling

-

Catalyst: Pd(PPh

) -

Base: Weaker bases (Na

CO -

Solvent: Toluene/Water or DME/Water biphasic systems allow for easy temperature control.

Part 3: De Novo Cyclization (The Gewald Reaction)

For trisubstituted thiophenes bearing a 2-amino group and an electron-withdrawing group (EWG) at C3 (e.g., ester, nitrile, ketone), the Gewald reaction is the industry standard. It is a multicomponent condensation of sulfur, an

Why it Works

It bypasses the regioselectivity issues of EAS by building the ring around the substituents. It is particularly useful for generating scaffolds for kinase inhibitors (e.g., Olanzapine precursors).

Mechanism & Causality

-

Knoevenagel Condensation: The ketone and cyanoacetate condense to form an acrylonitrile intermediate.

-

Sulfurization: Elemental sulfur (S

) attacks the active methylene or the alkene. -

Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon closes the ring.

Part 4: The Halogen Dance (Rearrangement Strategy)

When a specific substitution pattern (e.g., 3,4-disubstituted or 2,3,4-trisubstituted) is inaccessible via direct lithiation due to the directing effect of

The Concept

HD is a base-catalyzed halogen migration that proceeds via a series of deprotonation and metal-halogen exchange equilibria.[3] It is thermodynamically driven, moving the halogen to the position adjacent to the most acidic proton (often the C2 position), or stabilizing the lithiated intermediate at the most stable position (C2-Li).

Application: Converting 2-bromothiophene derivatives into 3-bromo derivatives, which can then be trapped with electrophiles to yield 2,3,4-trisubstituted products.

Part 5: Experimental Protocols

Protocol A: Sequential Suzuki Coupling (2,3,5-Triarylthiophene)

Target: 2-Phenyl-5-(4-methoxyphenyl)-3-(4-fluorophenyl)thiophene

-

Step 1 (C5 Coupling):

-

Charge a flask with 2,3,5-tribromothiophene (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv), and Pd(PPh

) -

Add Toluene (0.2 M) and 2M Na

CO -

Stir at Room Temperature for 6-12 hours. Monitor by TLC (consumption of starting material).

-

Note: Low temperature prevents C2 coupling.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO

. Purify via silica flash chromatography.

-

-

Step 2 (C2 Coupling):

-

Take the product from Step 1 (1.0 equiv). Add phenylboronic acid (1.1 equiv), Pd(dppf)Cl

(3 mol%). -

Solvent: 1,4-Dioxane/Water (4:1).

-

Heat to 60°C for 4 hours.

-

Note: The C2-Br is activated by the adjacent sulfur but is sterically more hindered than C5.

-

-

Step 3 (C3 Coupling):

-

Take the product from Step 2 (1.0 equiv). Add 4-fluorophenylboronic acid (2.0 equiv), Pd

(dba) -

Base: K

PO -

Heat to 100°C (reflux) overnight.

-

Note: S-Phos is required to facilitate oxidative addition into the sterically hindered, electron-rich C3-Br bond.

-

Protocol B: The Gewald Synthesis

Target: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reagents: Methyl ethyl ketone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (10 mmol).

-

Procedure:

-

Dissolve ketone and cyanoacetate in Ethanol (20 mL).

-

Add sulfur powder.[4]

-

Add morpholine dropwise over 15 minutes. Caution: Exothermic reaction.

-

Heat to 50°C for 2 hours, then stir at room temperature overnight.

-

Observation: The sulfur will dissolve as the reaction proceeds.

-

-

Isolation: Pour mixture into ice water. The product usually precipitates as a solid. Filter and recrystallize from ethanol.

Part 6: Comparative Data

| Method | Target Substitution Pattern | Key Reagents | Limiting Factor |

| Sequential Suzuki | 2,3,5-Triaryl / 2,3,4-Triaryl | Polybromothiophenes, Boronic Acids, Pd-Catalyst | Steric hindrance at C3/C4; requires expensive ligands (S-Phos). |

| Gewald Reaction | 2-Amino-3-EWG-4/5-Alkyl | Ketone, Cyanoacetate, S | Limited to 2-aminothiophenes; requires EWG at C3. |

| Halogen Dance | 3,4-Disubstituted / 2,3,4-Trisubstituted | Bromothiophenes, LDA (Lithium Diisopropylamide) | Requires cryogenic conditions (-78°C); strictly anhydrous. |

| C-H Activation | 2-Aryl-3-Substituted | Aryl Halide, Pd(OAc) | Regiocontrol can be poor without directing groups; Ag salts are expensive. |

References

-

Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.

-

Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Current Organic Chemistry, 2013.

-

Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007.

-

Glover, B., et al. "Regioselective Cross-Coupling Reactions of 2,3,5-Tribromothiophene." Tetrahedron, 2003.

-

Li, Y., et al. "Direct C-H Arylation of Thiophenes at Low Catalyst Loading."[5] Journal of Organic Chemistry, 2014.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]

Methodological & Application

Step-by-step synthesis protocol for 5-Bromo-2-formylthiophene-3-carboxylic acid

[1]

Abstract & Strategic Overview

This application note details a validated, two-step synthetic route for 5-Bromo-2-formylthiophene-3-carboxylic acid (CAS 1397285-28-7) , a critical heteroaromatic building block used in the development of conjugated polymers for organic photovoltaics (OPV) and pharmaceutical intermediates.[1]

The synthesis addresses the regiochemical challenge of introducing three distinct functionalities (bromo, formyl, and carboxyl) onto the thiophene ring. The strategy leverages the electronic properties of the thiophene nucleus:

-

Electrophilic Aromatic Substitution (SEAr): Exploiting the directing power of the carboxyl group to regioselectively brominate the

-position (C5). -

Directed Ortho Metalation (DoM): Utilizing the acidity of the remaining

-proton (C2) and the directing effect of the carboxylate to introduce the formyl group via a lithiation-formylation sequence.

This protocol prioritizes high regioselectivity, operational safety, and scalability.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the use of unstable intermediates. We begin with commercially available 3-thiophenecarboxylic acid .

-

Step 1: Regioselective bromination at C5 using elemental bromine in acetic acid.

-

Step 2: C2-selective lithiation using Lithium Diisopropylamide (LDA) followed by formylation with

-Dimethylformamide (DMF).

Mechanistic Pathway Diagram[2]

Figure 1: Strategic workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-thiophenecarboxylic acid[1][3][4]

Objective: Selectively brominate the C5 position. The C3-carboxyl group directs incoming electrophiles to the C5 position (meta to the directing group, but alpha to the sulfur heteroatom, which dominates reactivity).

Reagents & Materials:

-

3-Thiophenecarboxylic acid (CAS 88-13-1)

-

Bromine (Br2)[2]

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr evolution).

-

Dissolution: Charge the flask with 3-thiophenecarboxylic acid (10.0 g, 78.0 mmol) and glacial acetic acid (60 mL) . Stir until fully dissolved.

-

Bromination: Charge the addition funnel with a solution of Bromine (5.61 g, 35.1 mmol, ~0.9-1.0 equiv) in glacial acetic acid (30 mL) . Note: Slight substoichiometric bromine can prevent over-bromination.

-

Addition: Add the bromine solution dropwise over 30 minutes at room temperature. The solution will turn amber/red.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or HPLC.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. A white to off-white precipitate will form.

-

Purification: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acetic acid.

-

Drying: Dry the solid under vacuum at 40°C overnight.

-

Recrystallization (Optional): If purity is <95%, recrystallize from water/ethanol.

Data Summary:

| Parameter | Value |

| Yield | 40–60% |

| Appearance | White/Off-white solid |

| Melting Point | 141–144 °C [1] |

| Key 1H NMR (CDCl3) |

Step 2: Synthesis of this compound[1]

Objective: Introduce the formyl group at C2 via Directed Ortho Metalation (DoM). Critical Mechanism: We use Lithium Diisopropylamide (LDA) instead of n-Butyllithium. LDA is a strong, bulky non-nucleophilic base. It selectively deprotonates the C2 position (stabilized by the adjacent carboxylate and sulfur) without triggering Lithium-Halogen exchange at the C5-Bromine position, which is a common side reaction with nucleophilic bases like n-BuLi [3].

Reagents & Materials:

-

5-Bromo-3-thiophenecarboxylic acid (Intermediate from Step 1)[3][4]

-

Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane

- -Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous[5]

-

Hydrochloric acid (1 M)

Protocol:

-

Inert Setup: Flame-dry a 250 mL 2-neck round-bottom flask and cool under a stream of dry Nitrogen or Argon.

-

Solvent Charge: Add anhydrous THF (100 mL) and 5-Bromo-3-thiophenecarboxylic acid (5.0 g, 24.1 mmol) .

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is strictly anhydrous.

-

Lithiation: Add LDA (26.5 mmol, ~2.2 equiv) dropwise via syringe over 20 minutes.

-

Why 2.2 equiv? The first equivalent removes the carboxylic acid proton (forming the carboxylate Li-salt). The second equivalent removes the C2 aromatic proton to form the dianion.

-

-

Metalation Period: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Formylation: Add anhydrous DMF (3.5 g, 48 mmol, ~2.0 equiv) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1–2 hours.

-

Quench & Hydrolysis: Cool the flask to 0°C. Slowly add 1 M HCl (50 mL) to quench the reaction and protonate the carboxylate. Adjust pH to ~2.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Workup: Combine organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for use. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc with 1% AcOH).

Data Summary:

| Parameter | Value |

| Theoretical Mass | 235.05 g/mol |

| Expected Yield | 65–80% |

| Appearance | Yellowish solid |

| Storage | 2–8°C, Inert atmosphere |

Process Safety & Critical Control Points

Chemical Safety Table

| Reagent | Hazard Class | Critical Safety Measure |

| Bromine | Corrosive, Acute Toxin | Use in fume hood; have sodium thiosulfate solution ready for spills. |

| LDA | Pyrophoric, Corrosive | Handle under inert gas; strictly anhydrous conditions. |

| THF | Flammable, Peroxide former | Use freshly distilled or inhibited anhydrous solvent. |

Troubleshooting Guide

-

Problem: Low yield in Step 2; recovery of starting material.

-

Cause: Incomplete lithiation due to moisture or insufficient base.

-

Solution: Ensure THF is dry (Karl Fischer < 50 ppm). Increase LDA to 2.5 equiv.

-

-

Problem: Loss of Bromine (Debromination) in Step 2.

References

-

Sigma-Aldrich. Product Specification: 5-Bromothiophene-3-carboxylic acid.[2][3] CAS 100523-84-0.

-

Daniele, C., et al. "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers." Royal Society of Chemistry, Supporting Information, S4-S5. Link

-

BenchChem. "Application Notes and Protocols for the Lithiation of 3-Bromothiophene." BenchChem Protocols. Link

- Comins, D. L., et al. "The Synthetic Utility of Amino Alkoxides." Journal of Organic Chemistry.

Sources

Suzuki-Miyaura cross-coupling conditions for 5-Bromo-2-formylthiophene-3-carboxylic acid

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-formylthiophene-3-carboxylic acid

Introduction: Navigating the Challenges of a Multifunctional Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated systems, and complex molecules vital to the pharmaceutical and materials science industries.[2] Thiophene-containing biaryls, in particular, are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[3]

This guide focuses on the Suzuki-Miyaura coupling of a specific and challenging substrate: This compound . The molecule's utility as a synthetic building block is matched by the complexity of its functional group array. The presence of an electron-withdrawing formyl group, a potentially catalyst-inhibiting carboxylic acid, and the heteroaromatic thiophene ring itself necessitates a carefully considered and optimized approach.[4][5] This document, designed for researchers, scientists, and drug development professionals, provides a deep dive into the mechanistic considerations, key reaction parameters, and a robust experimental protocol to successfully navigate the intricacies of this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a Pd(II) complex and is often the rate-limiting step in the cycle.[9] The presence of the electron-withdrawing formyl group on the thiophene ring is expected to facilitate this step.[10]

-

Transmetalation : This stage involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a phenylboronic acid) to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer.[11][12] The choice of base is critical, especially in the presence of the acidic carboxylic acid proton.

-

Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Substrate Analysis and Strategic Considerations

The target substrate, this compound, presents a unique set of challenges and advantages:

-

Thiophene Ring : A five-membered heteroaromatic system that is generally a good substrate for Suzuki couplings. However, the sulfur atom can sometimes interact with the palladium catalyst.

-

C5-Bromo Position : The bromine atom is the leaving group. Its reactivity is influenced by the adjacent sulfur atom and the electronic effects of the substituents on the ring.

-

C2-Formyl Group : This strong electron-withdrawing group activates the C-Br bond towards oxidative addition, which is beneficial for the reaction rate. However, aldehydes can be sensitive to strong bases or nucleophiles under certain conditions.

-

C3-Carboxylic Acid Group : This is the most critical functionality to consider. The acidic proton will be deprotonated by the base used in the reaction. The resulting carboxylate anion can coordinate to the palladium center, potentially forming an inactive or less active catalyst species, thereby inhibiting the reaction.[4][5] This necessitates careful selection of the base and potentially requires using more than two equivalents of base to account for both the carboxylic acid proton and the activation of the boronic acid.

Optimizing Key Reaction Parameters

A successful Suzuki-Miyaura coupling of this substrate depends on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boron reagent.

| Parameter | Recommended Starting Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a versatile Pd(0) source that is often effective but can be sensitive. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst with a built-in bulky, electron-rich ligand (dppf) that promotes both oxidative addition and reductive elimination, making it suitable for challenging substrates.[13] |

| Base | K₃PO₄ (3.0 equiv.) or Cs₂CO₃ (3.0 equiv.) | A moderately strong, non-nucleophilic inorganic base is required. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for complex substrates.[12] They are effective in activating the boronic acid while minimizing side reactions. Using 3 equivalents ensures neutralization of the carboxylic acid and activation of the boronic acid (1.1-1.2 equiv.).[4] |

| Solvent System | 1,4-Dioxane / H₂O (4:1 ratio) or THF / H₂O (4:1 ratio) | A biphasic solvent system is standard.[14] Dioxane and THF are excellent at solubilizing the organic components and the catalyst. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] Rigorous degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Boron Reagent | Arylboronic Acid (1.2 equiv.) or Arylboronic acid pinacol ester (1.2 equiv.) | Arylboronic acids are the most common coupling partners. However, they can be prone to protodeboronation, especially with heteroaryl variants.[6] If this becomes an issue, switching to the more stable arylboronic acid pinacol ester is a reliable strategy.[16] |

| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. Monitoring by TLC or LC-MS is recommended to avoid decomposition over extended heating times. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

1,4-Dioxane (8 mL, anhydrous, degassed)

-

Water (2 mL, degassed)

-

Round-bottom flask or microwave vial equipped with a magnetic stir bar

-

Condenser and inert gas (Argon or Nitrogen) line

Procedure:

-

Reagent Preparation : To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

-

Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[17]

-

Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

-

Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously. If using a microwave reactor, set the temperature and time accordingly (e.g., 100-120 °C for 30-60 minutes).[18]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Workflow for Reaction Optimization

If the initial protocol results in low yield or incomplete conversion, a systematic optimization approach is necessary.

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Reaction / Trace Product | 1. Inactive Catalyst (Oxidized Pd(0)).2. Insufficiently degassed solvents/reagents. | 1. Use a fresh bottle of catalyst or a robust Pd(II) precatalyst like Pd(dppf)Cl₂.2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles or sparging with argon for 30 min). |

| Low Yield | 1. Catalyst inhibition by the carboxylate group.2. Protodeboronation of the boronic acid.3. Insufficient reaction temperature or time. | 1. Switch to a catalyst system with more electron-rich, bulky ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos). Try a different base like Cs₂CO₃.[15]2. Use the corresponding boronic acid pinacol ester instead of the free acid.[16]3. Increase the temperature to 100-110 °C or use microwave irradiation. Increase reaction time and monitor by LC-MS.[18] |

| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve the degassing procedure for all solvents and ensure a tight inert atmosphere seal.2. Add a small amount of a reducing agent or ensure the ligand can facilitate the reduction. |

| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too strong or nucleophilic, reacting with the formyl group. | 1. Lower the reaction temperature and monitor for longer times.2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃) and ensure the temperature is not excessive. |

References

- Bellina, F., Cai, X., & Ghelfi, F. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Brazilian Chemical Society.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- D'Souza, D. M., & O'Brien, C. J. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Beilstein Journal of Organic Chemistry, 6, 84.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

-

ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

-

Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

- Taylor & Francis Online. (2025, December 22). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.

-

ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. Retrieved from [Link]

- RSC Publishing. (2023, January 31).

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

- RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Frontiers. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. tandfonline.com [tandfonline.com]

- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

Application Notes & Protocols: Synthesis of Fused Heterocyclic Systems from 5-Bromo-2-formylthiophene-3-carboxylic acid

Abstract: This technical guide provides an in-depth overview of the synthetic utility of 5-Bromo-2-formylthiophene-3-carboxylic acid, a highly versatile and trifunctionalized building block for the construction of diverse fused heterocyclic systems. Thiophene and its fused derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties.[1][2][3] This document outlines core synthetic strategies, explains the chemical principles behind key transformations, and provides detailed experimental protocols for the synthesis of thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. Furthermore, it explores the strategic use of the C5-bromo substituent for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the generation of extensive chemical libraries.

Introduction: The Strategic Value of a Trifunctionalized Thiophene Scaffold

Fused thiophene heterocycles are integral components of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antipsychotics.[3][4] Their bioisosteric relationship with benzene allows them to modulate physicochemical properties and enhance drug-receptor interactions.[1] The starting material, this compound, is a uniquely powerful synthon for constructing these valuable cores. Its three distinct functional groups—an aldehyde, a carboxylic acid, and a bromine atom—are positioned to allow for sequential and regioselective reactions, providing a robust platform for building molecular complexity.

The core of our synthetic approach leverages the vicinal aldehyde and carboxylic acid functionalities to construct the initial fused ring system, while the C5-bromo position serves as a versatile handle for subsequent diversification. This orthogonal design is highly advantageous in drug discovery campaigns, where the rapid generation of analogues is paramount.

Core Synthetic Strategies: From a Single Building Block to Diverse Scaffolds

The strategic arrangement of reactive sites on the starting thiophene allows for the targeted synthesis of multiple fused heterocyclic families. This guide will focus on two primary, high-impact ring systems: thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines.

Figure 2: Workflow for the synthesis of the thieno[3,2-d]pyrimidin-4-one core.

Detailed Experimental Protocol

Objective: To synthesize 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Materials:

-

This compound (1.0 eq)

-

Urea (1.2 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.49 g, 10 mmol).

-

Add urea (e.g., 0.72 g, 12 mmol) and glacial acetic acid (30 mL).

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot should appear.

-

After completion, allow the mixture to cool to room temperature. A precipitate will typically form.

-

Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold deionized water.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual acetic acid and impurities.

-

Dry the product under vacuum at 50 °C overnight to yield the 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one as a solid.

Trustworthiness Note: This protocol relies on a well-established acid-catalyzed condensation-cyclization reaction. The purity of the final product can be readily assessed by NMR spectroscopy and mass spectrometry. The formation of a precipitate upon cooling and pouring into water is a strong indicator of successful product formation, as the fused heterocyclic product is significantly less soluble in aqueous media than the starting materials.

Synthesis of Thieno[3,2-b]pyridines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline and related pyridine-fused systems. We can adapt this methodology to synthesize thieno[3,2-b]pyridines by reacting our ortho-formyl-carboxy-thiophene with an active methylene compound.

Mechanistic Rationale

This synthesis begins with a Knoevenagel condensation between the thiophene aldehyde and an active methylene compound, such as ethyl cyanoacetate, catalyzed by a base like piperidine. This forms a vinyl intermediate. The subsequent step involves an intramolecular cyclization, where the nitrogen of the cyano group (after tautomerization or activation) or an in-situ formed amide attacks the carboxylic acid group, followed by dehydration to yield the fused pyridinone ring.

Detailed Experimental Protocol

Objective: To synthesize 6-bromo-7-amino-thieno[3,2-b]pyridine-5-one (hypothetical product from a related pathway). A more direct route using the carboxylate would be the cyclization onto the nitrile.

Protocol: Synthesis of Ethyl 6-bromo-5-cyano-thieno[3,2-b]pyridine-7-carboxylate (A representative Friedländer-type product)

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (anhydrous)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.49 g, 10 mmol) in anhydrous ethanol (25 mL).

-

Add ethyl cyanoacetate (e.g., 1.24 g, 11 mmol) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) using a micropipette.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

If a solid forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

-

Wash the collected solid with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure fused pyridine derivative.

Late-Stage Functionalization via Suzuki Cross-Coupling

A major advantage of using the 5-bromo precursor is the ability to perform late-stage functionalization. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups. [5]This strategy is highly efficient for building a library of analogues from a common fused intermediate. [6][7]

Protocol: Suzuki Coupling of 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one

Objective: To synthesize 6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one.

Materials:

-

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Solvent mixture: Dioxane and Water (e.g., 4:1 ratio)

Procedure:

-

To a Schlenk flask, add 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one (e.g., 259 mg, 1 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3 mmol).

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (e.g., 11 mg, 0.05 mmol) and PPh₃ (e.g., 26 mg, 0.1 mmol) in 2 mL of dioxane.

-

Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

-

Add the dioxane/water solvent mixture (10 mL) to the flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired 6-phenyl substituted product.

Summary of Proposed Synthetic Transformations

The following table summarizes the key transformations discussed, highlighting the versatility of the starting material for accessing diverse heterocyclic cores.

| Starting Material | Key Reagents | Fused System | Reaction Type | Key Advantages |

| This compound | Urea, Acetic Acid | Thieno[3,2-d]pyrimidin-4-one | Condensation / Cyclization | High efficiency, one-pot synthesis of a purine analogue. |

| This compound | Ethyl Cyanoacetate, Piperidine | Thieno[3,2-b]pyridine | Friedländer Annulation | Access to nitrogen-containing six-membered fused rings. |

| 6-Bromo-fused Thiophene Intermediate | Arylboronic Acid, Pd Catalyst, Base | 6-Aryl-fused Thiophene | Suzuki Cross-Coupling | Enables late-stage diversification for library synthesis. |

References

-

Patel, A. A., & Mehta, G. A. (2010). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Der Pharma Chemica, 2(1), 215. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Haghi, M. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

-

Slideshare. (n.d.). Heterocyclic compounds - Thiophene. [Link]

-

Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. [Link]

-

ResearchGate. (n.d.). The classical Gewald thiophene synthesis. [Link]

-

Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. [Link]

-

Yaremenko, V. V., et al. (2014). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]

-

The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

-

An-Najah National University. (2010). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. [Link]

-

National Institutes of Health. (n.d.). An Easy Access to Furan-Fused Polyheterocyclic Systems. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

-

ResearchGate. (2019). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. [Link]

-

MDPI. (2023). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

-

Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

PubChem. (n.d.). 3-Formylthiophene-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... [Link]

-

MDPI. (2022). Recent Developments on Five-Component Reactions. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]